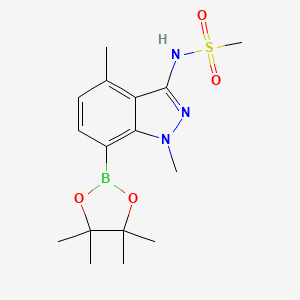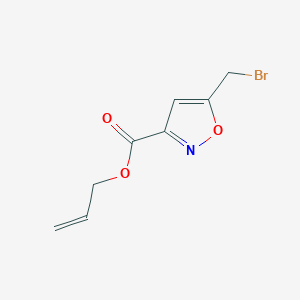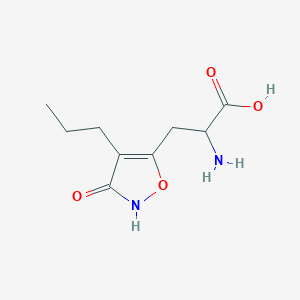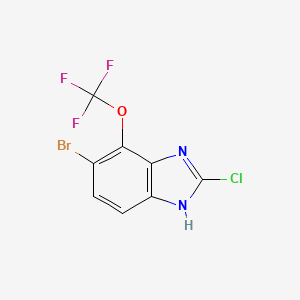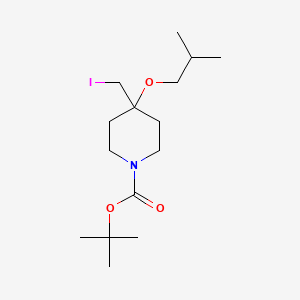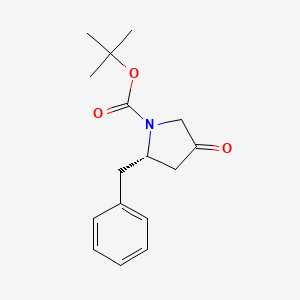
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is a compound of significant interest in organic chemistry. The N-BOC (tert-butoxycarbonyl) group is a common protective group used in the synthesis of amines and amino acids. This compound is particularly valuable due to its stability and ease of removal under mild conditions, making it a versatile intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of N-BOC protected compounds often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts such as Amberlyst-15 in ethanol has been reported to provide high selectivity and yield .
化学反応の分析
Types of Reactions
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: 2-Benzyl-4-hydroxypyrrolidine.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected involves its interaction with various molecular targets. The N-BOC group provides steric protection, allowing selective reactions at other functional groups. The benzyl group can participate in π-π interactions, enhancing binding affinity to target molecules. The pyrrolidine ring structure contributes to the compound’s stability and reactivity .
類似化合物との比較
Similar Compounds
2-Benzyl-4-oxopyrrolidine: Lacks the N-BOC protection, making it less stable under certain conditions.
N-BOC protected pyrrolidine: Similar structure but without the benzyl group, leading to different reactivity and applications.
2-Benzylpyrrolidine: Does not have the ketone group, affecting its chemical behavior.
Uniqueness
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is unique due to the combination of the N-BOC protective group and the benzyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
tert-butyl (2S)-2-benzyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-14(18)10-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
InChIキー |
BMGZKXBNDSMHNM-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


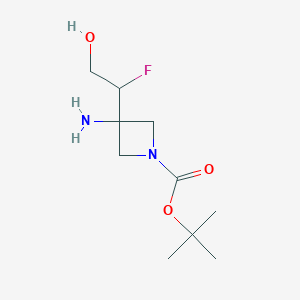
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
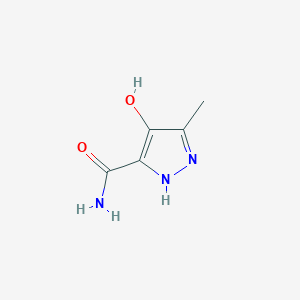
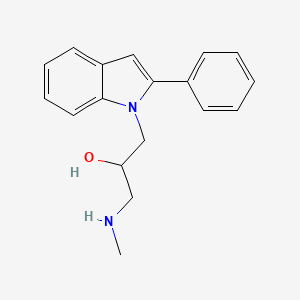

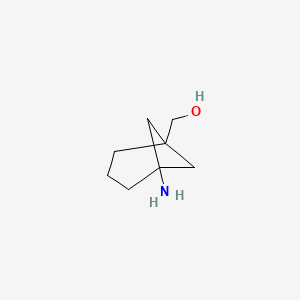
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
